molecular formula C20H13N3O3S B2958164 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 314028-18-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2958164
CAS No.: 314028-18-7
M. Wt: 375.4
InChI Key: VZTYBMBWIJYKEE-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused to a phenyl ring, connected via an amide bond to a 2-nitro-substituted benzamide moiety. The benzothiazole scaffold is well-documented for its diverse pharmacological and material science applications, including antimicrobial, anticancer, and nonlinear optical (NLO) properties .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(14-8-2-5-11-17(14)23(25)26)21-15-9-3-1-7-13(15)20-22-16-10-4-6-12-18(16)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTYBMBWIJYKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzothiazole-Based Amides

Compound Name Substituents on Benzamide/Benzothiazole Key Features Biological/Material Properties Reference
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-nitrobenzamide 2-Nitrobenzamide, 2-phenylbenzothiazole Strong electron-withdrawing nitro group; planar amide linkage Potential antimicrobial/NLO applications
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] Unsubstituted benzamide Basic benzothiazole-amide scaffold; no electron-withdrawing groups NLO material with moderate SHG efficiency
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] 2-Fluorobenzamide Electron-withdrawing fluorine at benzamide 2-position Enhanced thermal stability for NLO use
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzamide, 3-phenylbenzothiazole Nitro and chloro substituents; meta-substitution on phenyl ring Undisclosed (structural analog)
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide [Z14] Ethoxy, bromo, methylsulfanyl-pyrimidine Multiple substituents on benzothiazole and pyrimidine Antiviral (Dengue NS5 polymerase target)
BTC-h (N-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide) 6-Methylbenzothiazole, unsubstituted benzamide Methyl group on benzothiazole; amide-linked ethyl chain Moderate antibacterial activity

Key Structural Insights:

  • Substitution Patterns: Meta-substitution in the analog N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide may alter steric hindrance compared to the ortho-substituted target compound.
  • Biological Activity: Compounds like Z14 and BTC-h demonstrate that substituents on the benzothiazole ring (e.g., ethoxy, methyl) or adjacent heterocycles (e.g., pyrimidine) critically modulate antimicrobial or antiviral potency.

Antimicrobial Activity:

The nitro group may enhance activity against Gram-negative strains, as seen in nitrofuran derivatives .

Nonlinear Optical (NLO) Potential:

2-BTBA and 2-BTFBA show second-harmonic generation (SHG) efficiencies of 1.2× and 1.5× urea, respectively . The nitro group in the target compound could further improve SHG due to increased polarization.

Molecular Docking Insights:

Docking studies on analogs like Z14 suggest that EWGs improve binding to viral polymerases. The nitro group in the target compound may similarly enhance interactions with microbial enzymes or cancer targets.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H13N3O3SC_{20}H_{13}N_{3}O_{3}S with a molecular weight of 375.4 g/mol. The compound features a benzothiazole moiety fused with a nitrobenzamide group, contributing to its unique chemical properties.

Structural Representation

PropertyValue
Molecular FormulaC20H13N3O3S
Molecular Weight375.4 g/mol
IUPAC NameThis compound
PubChem CID4502598

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Studies report low micromolar inhibitory concentrations (IC50 values), indicating its potential as an anti-tubercular agent. The benzothiazole core is often associated with antimicrobial effects, making this compound a candidate for further pharmacological exploration.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways related to proliferation and apoptosis .

The mechanism of action involves interaction with specific molecular targets within cells. The compound may modulate signaling pathways associated with cell growth and inflammation:

  • Molecular Targets : It is believed to interact with enzymes or receptors involved in critical cellular processes.
  • Pathways Involved : The compound may influence pathways related to apoptosis and inflammatory responses.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis : The compound is synthesized through the condensation of 2-aminobenzenethiol with aromatic aldehydes followed by nitration. This method allows for high yields and purity .
  • Case Studies : Various analogs have been tested for their biological activity, showing varying degrees of potency against bacterial strains and cancer cell lines .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 Values (µM)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamideAnti-tubercularLow micromolar
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamideAnticancerVaries
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamideAntimicrobialLow micromolar

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